2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound belonging to the class of pyrrolidine carboxylic acids. It is characterized by a pyrrolidine ring substituted with a 3-chlorobenzyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders and as a building block for various pharmaceutical compounds.
The compound is synthesized through various chemical reactions involving pyrrolidine derivatives and substituted benzyl groups. It is commercially available from multiple chemical suppliers, which provide detailed information regarding its properties and synthesis methods.
2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is classified as an organic compound, specifically a chiral amino acid derivative. Its unique structure allows it to interact with biological targets, making it relevant in medicinal chemistry and drug development.
The synthesis of 2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as chromatography are frequently employed for purification.
The molecular formula of 2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is , with a molecular weight of 276.16 g/mol. The structure consists of a pyrrolidine ring attached to a 3-chlorobenzyl group and a carboxylic acid functional group.
C1CC(NC(=O)C(C1)C2=CC(=C(C=C2)Cl)C)C.2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
These reactions can be facilitated by specific reagents and conditions tailored to achieve desired transformations while maintaining the integrity of the chiral center.
The mechanism of action for 2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with biological targets such as enzymes or receptors. The presence of the chlorobenzyl group enhances binding affinity and selectivity towards specific targets, potentially modulating biological pathways by inhibiting or activating target proteins .
While specific data on boiling points and densities are not readily available, the compound's behavior in various solvents can be studied through solubility tests and stability assessments under different conditions .
2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:
The structural architecture of pyrrolidine-carboxylic acid derivatives dictates their pharmacological profile, particularly regarding selectivity across ionotropic glutamate receptor (iGluR) subtypes. Systematic SAR studies reveal that substitution at the C3-aryl position profoundly influences binding affinity and receptor subtype discrimination. Unsubstituted phenyl derivatives exhibit broad but weak activity across AMPA, kainate, and NMDA receptors (e.g., compound 4a: AMPA IC₅₀ = 51 µM, KA IC₅₀ = 22 µM, NMDA Kᵢ = 6 µM). Introduction of electron-withdrawing groups like chlorine dramatically shifts selectivity toward NMDA receptors. Specifically, 3-chlorophenyl substitution (as in compound 4e) abolishes activity at AMPA receptors (IC₅₀ >100 µM) while enhancing NMDA affinity to submicromolar levels (Kᵢ = 0.63 µM) [1].
Table 1: Impact of C3-Aryl Substituents on iGluR Selectivity
| Compound | R (Position) | AMPA IC₅₀ (µM) | Kainate IC₅₀ (µM) | NMDA Kᵢ (µM) | GluK1 Kᵢ (µM) |
|---|---|---|---|---|---|
| 4a | H (4') | 51 | 22 | 6.0 | 4.3 |
| 4b | OH (4') | 2.0 | 1.4 | 1.0 | 4.8 |
| 4d | F (4') | >100 | 59 | 4.6 | 12 |
| 4e | Cl (4') | >100 | >100 | 0.63 | 154 |
| 5a | OH (5') | 6.3 | 6.7 | 4.1 | 3.7 |
Positional isomerism is equally critical: 4'-chloro substitution (e.g., 4e) yields >240-fold selectivity for NMDA over GluK1 receptors, whereas 5'-hydroxy substitution (5a) retains moderate affinity for all subtypes. Molecular docking indicates that 4'-substituents project into a hydrophobic subpocket near Leu671 in GluA2, while 5'-substituents orient toward a hydrophilic cavity in GluK3, explaining differential selectivity profiles [1]. The 3-chlorophenyl moiety’s meta-position optimizes steric accommodation within the NMDA receptor’s ligand-binding domain (LBD), establishing halogen bonds with backbone carbonyls of Pro516 in GluN1 subunits [1] [6].
The 3-chlorophenyl group is a pivotal determinant for high-affinity NMDA receptor antagonism. Electrophysiological analyses demonstrate that 3-chloro derivatives exhibit 30–50-fold higher potency against GluN1/GluN2A subtypes (IC₅₀ = 200 nM) compared to GluN1/GluN2B-D subtypes. This contrasts with 4-chloro analogs, which show broader but weaker NMDA subtype inhibition [1]. The meta-chloro orientation enables optimal hydrophobic contact with a subpocket formed by Tyr535, Pro516, and Ile800 in the GluN1 LBD, as confirmed by free energy perturbation (FEP) simulations. Displacement of structured water molecules from this cavity contributes to a ΔG of −2.8 kcal/mol, enhancing binding affinity [1] .
Subtype selectivity arises from steric complementarity differences across GluN2 subunits. GluN2A contains a narrower hydrophobic cleft (Val783, Leu786) than GluN2B (Phe806, Tyr810), allowing the 3-chlorophenyl group to exploit size disparities. Halogen bonding between chlorine and backbone carbonyls is geometrically constrained in GluN2B, reducing affinity by 3–34-fold compared to GluN2A. This contrasts with bromo-substituted derivatives, where larger van der Waals radii diminish discrimination between subtypes [1] [4].
The α-carboxylic acid in pyrrolidine-2-carboxylates is indispensable for iGluR binding, acting as a bioisostere of glutamate’s γ-carboxylate. Decarboxylated analogs show >90% loss of NMDA affinity, confirming its role in coordinating with Arg499 in the S1/S2 ligand-binding domain [1] [10]. Positional isomers like pyrrolidine-3-carboxylic acids (e.g., endothelin receptor antagonists) exhibit divergent activity, underscoring geometric precision requirements. When the carboxylic acid is shifted to C3, activity shifts from iGluRs to endothelin receptors, as seen with compound ABT-627, which shows nanomolar ETA antagonism but negligible iGluR binding [3] [7].
Table 2: Pharmacophore Impact of Carboxylic Acid Positioning
| Compound Class | Carboxylic Acid Position | Primary Target (Kᵢ or IC₅₀) | Off-Target Activity |
|---|---|---|---|
| Pyrrolidine-2-carboxylate | C2 (α-position) | NMDA (0.63 µM) | GluK1 (>100 µM) |
| Pyrrolidine-3-carboxylate | C3 (β-position) | ETA (0.2 nM) | ETB (>10,000 nM) |
| Proline analogs | C2 (constrained) | AMPA (2–100 µM) | Variable kainate activity |
Conformational rigidity also modulates efficiency. Proline-based scaffolds (e.g., 2,3-trans-3-aryl prolines) lock the carboxylic acid in an orientation mimicking the extended glutamate conformation, enhancing potency 10-fold over flexible analogs. Hybridization with thiazolidinones or succinimides, however, redirects activity toward anticancer targets by altering H-bond donor capacity [5] [10].
Halogenation serves as a strategic tool for optimizing aryl-based pharmacophores, with size, position, and halogen electronegativity directly modulating affinity. In NMDA antagonists, 3-chloro substitution achieves a balance between hydrophobic contact and steric tolerance, yielding Kᵢ = 0.63 µM. Smaller halogens (e.g., 4'-fluoro, 4d) reduce potency (Kᵢ = 4.6 µM), while bulkier 4'-bromo (4f) maintains NMDA affinity (Kᵢ = 0.62 µM) but increases off-target binding to GluK3 (Kᵢ = 131 µM) [1] [4].
Table 3: Halogen Effects on Receptor Affinity
| Halogen | Position | NMDA Kᵢ (µM) | GluK1 Kᵢ (µM) | GluK3 Kᵢ (µM) | Selectivity Ratio (NMDA:GluK1) |
|---|---|---|---|---|---|
| None | 4' | 6.0 | 4.3 | 8.1 | 1.4 |
| F | 4' | 4.6 | 12 | 11 | 0.38 |
| Cl | 4' | 0.63 | 154 | 131 | 244 |
| Br | 4' | 0.62 | >100 | >100 | >161 |
| Cl | 3' | 0.20* | >100* | >100* | >500* |
*Representative data for 3-chlorophenylmethyl analogs
Di-halogenation typically reduces affinity due to steric clashes, as observed in A₂B adenosine receptor antagonists where 7,8-dichloro derivatives exhibit 5-fold lower binding than 8-mono-chloro analogs [4]. Quantum mechanical calculations indicate chlorine’s σ-hole potential (+16.5 kcal/mol) enhances halogen bonding in meta-substituted derivatives, unlike ortho or para positions where dipole effects dominate. In sesquiterpene-based systems, 2-chloro-1,4-dinitro substitution improves binding to smooth muscle receptors by 40% over non-halogenated analogs, demonstrating scaffold-dependent halogen effects [8].
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5